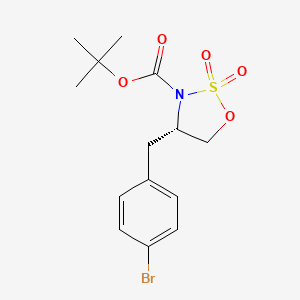

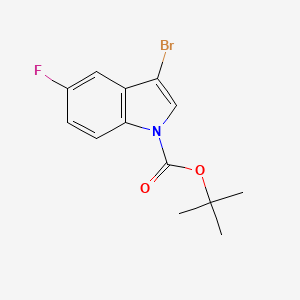

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

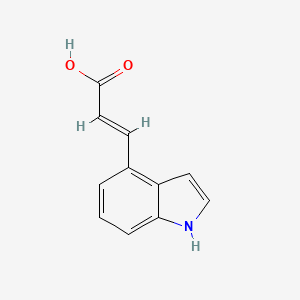

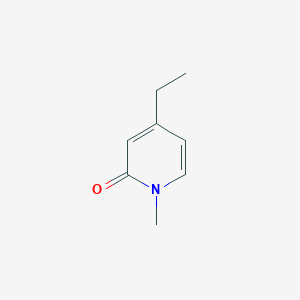

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide est un composé organique complexe appartenant à la classe des oxathiazolidines. Ce composé est caractérisé par la présence d’un groupe bromobenzyl lié au cycle oxathiazolidine, qui est en outre protégé par un groupe tert-butoxycarbonyl (Boc). La structure unique du composé en fait un intermédiaire précieux dans diverses synthèses chimiques et applications de recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide implique généralement plusieurs étapes

Formation du cycle oxathiazolidine : Le cycle oxathiazolidine peut être synthétisé par réaction d’une amine appropriée avec un chlorure de sulfonyle dans des conditions basiques.

Introduction du groupe bromobenzyl : Le groupe bromobenzyl est introduit par une réaction de substitution nucléophile, où le cycle oxathiazolidine réagit avec le bromure de 4-bromobenzyl en présence d’une base.

Protection Boc : La dernière étape implique la protection du groupe amine avec un groupe tert-butoxycarbonyl (Boc) en utilisant du di-tert-butyl dicarbonate (Boc2O) en présence d’une base.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu pour un mélange et un contrôle de réaction efficaces, ainsi que la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour garantir une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le groupe bromobenzyl peut participer à des réactions de substitution nucléophile, où l’atome de brome est remplacé par d’autres nucléophiles.

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre dans le cycle oxathiazolidine.

Réduction : Les réactions de réduction peuvent cibler le cycle oxathiazolidine, conduisant à la formation de différents composés contenant du soufre.

Réactifs et conditions courantes

Substitution nucléophile : Les réactifs courants comprennent des nucléophiles tels que les amines, les thiols et les alcoolates. Les réactions sont généralement effectuées dans des solvants aprotiques polaires comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.

Oxydation : Des oxydants tels que le peroxyde d’hydrogène (H2O2) ou l’acide m-chloroperbenzoïque (m-CPBA) sont utilisés dans des conditions acides ou neutres.

Réduction : Des agents réducteurs comme l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés dans des conditions anhydres.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine peut produire un nouveau dérivé d’amine, tandis que l’oxydation peut produire des sulfoxydes ou des sulfones.

Applications De Recherche Scientifique

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide a une large gamme d’applications en recherche scientifique :

Chimie : Il sert d’intermédiaire précieux dans la synthèse de molécules organiques complexes, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Le composé est utilisé dans l’étude des mécanismes enzymatiques et comme sonde pour étudier les voies biologiques impliquant des composés contenant du soufre.

Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment des polymères et des matériaux avancés aux propriétés uniques.

Mécanisme D'action

Le mécanisme d’action de (S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide implique son interaction avec des cibles moléculaires spécifiques. Le groupe bromobenzyl peut participer à des réactions de substitution électrophile aromatique, tandis que le cycle oxathiazolidine peut interagir avec des nucléophiles. Ces interactions peuvent moduler l’activité des enzymes et d’autres protéines, conduisant à divers effets biologiques.

Cibles moléculaires et voies

Enzymes : Le composé peut inhiber ou activer les enzymes qui interagissent avec des substrats contenant du soufre.

Protéines : Il peut se lier à des protéines impliquées dans les voies de signalisation, affectant leur fonction et leur activité.

Comparaison Avec Des Composés Similaires

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide peut être comparé à d’autres composés similaires, tels que :

Bromure de 4-bromobenzyl : Ce composé partage le groupe bromobenzyl mais n’a pas le cycle oxathiazolidine ni la protection Boc.

Dérivés de l’oxathiazolidine : D’autres dérivés de l’oxathiazolidine peuvent avoir des substituants différents, affectant leur réactivité et leurs applications.

Chlorures de sulfonyle : Ces composés sont des précurseurs dans la synthèse des oxathiazolidines et ont des propriétés chimiques et des applications différentes.

La particularité de this compound réside dans sa combinaison du groupe bromobenzyl, du cycle oxathiazolidine et de la protection Boc, qui confèrent une réactivité et une polyvalence spécifiques dans diverses applications.

Propriétés

Formule moléculaire |

C14H18BrNO5S |

|---|---|

Poids moléculaire |

392.27 g/mol |

Nom IUPAC |

tert-butyl (4S)-4-[(4-bromophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |

InChI |

InChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |

Clé InChI |

BSBOQPCBENVYGB-LBPRGKRZSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=C(C=C2)Br |

SMILES canonique |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)

![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)

![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)

![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)